molecular formula C10H7FN2O2 B1487928 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1462858-80-5

6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1487928
M. Wt: 206.17 g/mol
InChI Key: NLHLNQIUTXAYPG-UHFFFAOYSA-N
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Description

“6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C15H13FN4O31. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione”. However, there are general methods for synthesizing pyrazolo[3,4-d]pyrimidines, which involve the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions2.



Molecular Structure Analysis

The molecular structure of “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” is not explicitly available. However, the molecular weight of the compound is 316.287 Da1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the available literature.


Scientific Research Applications

Synthetic Methodologies and Structural Investigations

  • Facile Synthesis Routes : A study detailed efficient synthetic routes to novel pyrimidine derivatives, demonstrating the versatility of pyrimidine chemistry in generating structurally diverse molecules with potential for various applications (Ashraf et al., 2019).
  • Herbicidal Activities : Research on 6-(trifluoromethyl)pyrimidine-2,4-dione compounds revealed their promising herbicidal activities against certain plant species, highlighting the agricultural applications of pyrimidine derivatives (Huazheng, 2013).
  • Crystal and Molecular Structure Analysis : Investigations into the crystal and molecular structures of pyrimidine derivatives provided insights into their potential interactions and reactivity, useful for designing compounds with specific properties (Trilleras et al., 2009).

Biological Applications

  • Antimicrobial Activities : A study on thieno[2,3-d]pyrimidine derivatives indicated their moderate antimicrobial activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Vlasov et al., 2022).
  • Supramolecular Assemblies : Pyrimidine derivatives were explored for their capability to form hydrogen-bonded supramolecular assemblies, a property that could be exploited in the development of novel materials or nanotechnology applications (Fonari et al., 2004).

Chemical and Physical Property Studies

  • ADME Properties : The diversity in the structural design of pyrido[2,3-d]pyrimidine-2,4-diones led to a broad variation in their biopharmaceutical properties, which is crucial for the development of compounds with desirable pharmacokinetic profiles (Jatczak et al., 2014).

Safety And Hazards

There is no specific safety and hazard information available for “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione”.


Future Directions

The future directions for research on “6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione” and similar compounds could involve further exploration of their potential pharmacological activities. For instance, some pyrazolo[3,4-d]pyrimidines have shown potential as antiviral, antimicrobial, and antitumor agents2. Further research could also explore the synthesis methods and chemical reactions of these compounds.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHLNQIUTXAYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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